N-[4-[2-(dimethylamino)ethyl]phenyl]-3-oxo-4H-1,4-benzoxazine-5-carboxamide
Description
N-[4-[2-(dimethylamino)ethyl]phenyl]-3-oxo-4H-1,4-benzoxazine-5-carboxamide is a synthetic organic compound with a complex structure that includes a benzoxazine ring, a carboxamide group, and a dimethylaminoethyl side chain
Properties
IUPAC Name |
N-[4-[2-(dimethylamino)ethyl]phenyl]-3-oxo-4H-1,4-benzoxazine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-22(2)11-10-13-6-8-14(9-7-13)20-19(24)15-4-3-5-16-18(15)21-17(23)12-25-16/h3-9H,10-12H2,1-2H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDUUMLZQVNABW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC=C(C=C1)NC(=O)C2=C3C(=CC=C2)OCC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(dimethylamino)ethyl]phenyl]-3-oxo-4H-1,4-benzoxazine-5-carboxamide typically involves multiple steps:
Formation of the Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring. This can be achieved through the reaction of an appropriate phenol derivative with formaldehyde and an amine under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzoxazine intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Attachment of the Dimethylaminoethyl Side Chain: The final step involves the alkylation of the phenyl ring with a dimethylaminoethyl halide, typically using a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl side chain, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzoxazine ring, potentially converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, reduction could produce alcohols, and substitution reactions would result in various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its structure suggests it might interact with biological targets like enzymes or receptors.
Materials Science: The benzoxazine ring system is known for its thermal stability and mechanical properties, making this compound a candidate for use in advanced polymer materials or coatings.
Industrial Chemistry: It could serve as an intermediate in the synthesis of more complex molecules or as a functional additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-[2-(dimethylamino)ethyl]phenyl]-3-oxo-4H-1,4-benzoxazine-5-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The presence of the dimethylaminoethyl group suggests potential interactions with biological membranes or transport proteins.
Comparison with Similar Compounds
Similar Compounds
N-[4-[2-(dimethylamino)ethyl]phenyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide: A structural isomer with the carboxamide group in a different position.
N-[4-[2-(dimethylamino)ethyl]phenyl]-3-oxo-4H-1,4-benzoxazine-5-sulfonamide: A derivative with a sulfonamide group instead of a carboxamide.
N-[4-[2-(dimethylamino)ethyl]phenyl]-3-oxo-4H-1,4-benzoxazine-5-methylamide: A methylamide derivative.
Uniqueness
N-[4-[2-(dimethylamino)ethyl]phenyl]-3-oxo-4H-1,4-benzoxazine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its structure allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for various applications.
By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in different scientific and industrial fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
